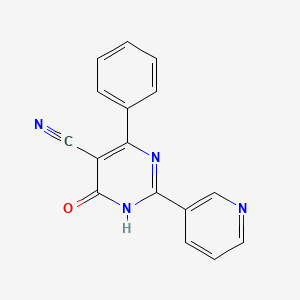
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Fluorophenyl)(pyridin-4-yl)methanone” is a chemical compound with the molecular formula C12H8FNO. It has a molecular weight of 201.20 g/mol . The IUPAC name for this compound is (4-fluorophenyl)-pyridin-4-ylmethanone .
Molecular Structure Analysis
The InChI string for “(4-Fluorophenyl)(pyridin-4-yl)methanone” is InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H . The Canonical SMILES string is C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F .Physical And Chemical Properties Analysis
The compound “(4-Fluorophenyl)(pyridin-4-yl)methanone” has a molecular weight of 201.20 g/mol . It has an XLogP3 value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 201.058992041 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Material Science
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone has been a key compound in the synthesis of various complex organic structures. Almansa et al. (2008) explored its use in the synthesis of pyrazolopyridines and other pyrido fused systems, showcasing its versatility in creating complex bicyclic systems like thieno[3,2-b]pyridines and imidazo[4,5-b]pyridines. This compound's reactivity was pivotal in the preparation of these systems, which can be crucial in material science and pharmaceutical research (Almansa et al., 2008).
Fluorescence and Metal Ion Detection
Hong et al. (2012) developed fluoroionophores from derivatives of this compound, demonstrating its potential in creating materials that can interact with metal cations. Specifically, their work showed how these derivatives can chelate metal ions like Zn+2, highlighting their utility in detecting and studying metal ions in various environments (Hong et al., 2012).
Antimicrobial Properties
Nagamani et al. (2018) synthesized novel compounds using (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone and evaluated their antimicrobial activity. Their findings contribute to the ongoing research in developing new antimicrobial agents, which is crucial in addressing the growing concern of antibiotic resistance (Nagamani et al., 2018).
Molecular Structure and Drug Interaction Analysis
The molecular structure and interaction potential of compounds derived from (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone have been extensively studied. Mary et al. (2015) investigated a related compound's molecular structure, stability, and potential as an anti-neoplastic agent through molecular docking studies, highlighting its relevance in the field of medicinal chemistry (Mary et al., 2015).
Propiedades
IUPAC Name |
(2E)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUAGNWRWWYKEU-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/O)/C2=CC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

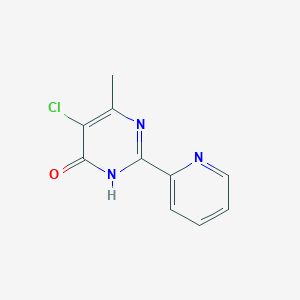
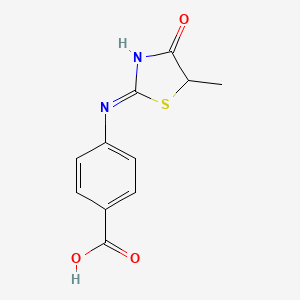
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
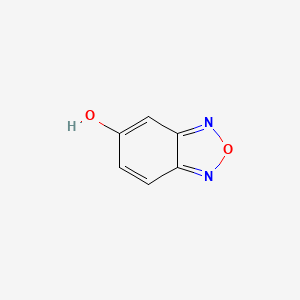
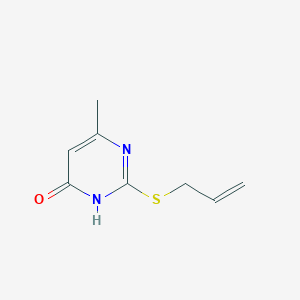
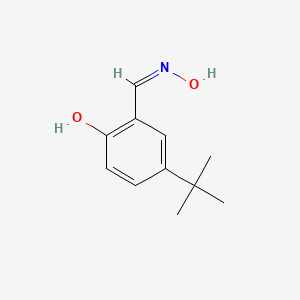
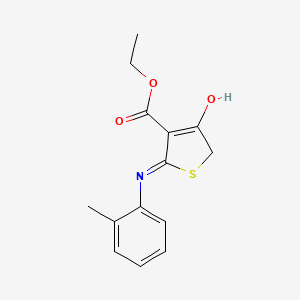
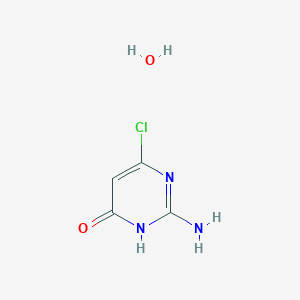
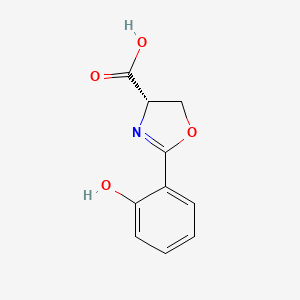
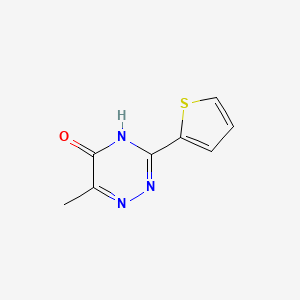
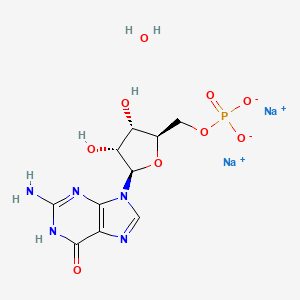
![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)
